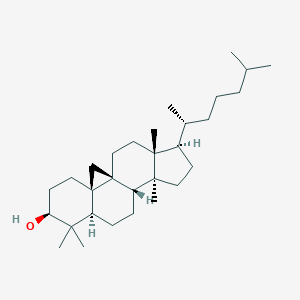

Cycloartanol

Overview

Description

Cycloartanol is an important triterpenoid often found in plants. It belongs to the sterol class of steroids and is the starting point for the synthesis of almost all plant steroids . This makes them chemically distinct from the steroids of fungi and animals, which are instead produced from lanosterol .

Synthesis Analysis

The biosynthesis of cycloartenol starts from the triterpenoid squalene . It is the first precursor in the biosynthesis of other stanols and sterols, referred to as phytostanols and phytosterols in photosynthetic organisms and plants . A study has shown that a cycloartenol synthase and four glycosyltransferases catalyze the committed steps in the biosynthesis of bioactive astragalosides .

Molecular Structure Analysis

This compound has a molecular formula of C30H52O . Its average mass is 428.733 Da and its monoisotopic mass is 428.401825 Da .

Chemical Reactions Analysis

This compound is involved in various chemical reactions. For instance, a cycloartenol synthase and four glycosyltransferases catalyze the committed steps in the biosynthesis of bioactive astragalosides .

Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored at -20°C for long-term storage (3 years) and at 4°C for short-term storage (2 years) .

Scientific Research Applications

Cycloartanol in Plant and Fungal Metabolism

This compound has been identified in various plants and fungi, contributing to their metabolic processes. In the seeds of red pepper (Capsicum annuum), this compound, along with cycloartenol, forms a major component of the 4,4-dimethylsterol fraction, playing a role in the plant's sterol composition (Ito et al., 1977). Additionally, this compound undergoes biotransformation in certain fungi, as observed in Mycobacterium sp., where it is metabolized into various steroidal compounds (Wang et al., 1990).

This compound in Aloe Vera and Its Effects on Metabolism

This compound, isolated from Aloe vera, has shown potential in altering gene expression related to glucose and lipid metabolism. In studies involving Zucker diabetic fatty (ZDF) rats, oral administration of this compound resulted in reduced glucose levels, decreased serum and hepatic lipid concentrations, and altered expressions of genes involved in gluconeogenesis and lipogenesis (Misawa et al., 2012). Furthermore, this compound and other Aloe vera phytosterols acted as ligands for peroxisome proliferator-activated receptors (PPAR), influencing the expression levels of PPAR target genes in diet-induced obesity (DIO) mice, suggesting a role in improving fatty acid metabolism in the liver (Nomaguchi et al., 2011).

This compound's Role in Immune Potentiation

This compound, along with other compounds isolated from Sutherlandia frutescens, has been investigated for its effects on immune response. It prompted an increase in IL-6 expression and acted as an effective suppressor of IL-10 expression, suggesting its potential in modulating cytokine expression and influencing the immune system (Gonyela et al., 2019).

This compound's Antimicrobial Properties

In a study focusing on Mycobacterium tuberculosis, this compound was identified as one of the active compounds in inhibiting the growth of this bacterium. This finding highlights its potential antimicrobial properties and relevance in pharmaceutical research (Woldemichael et al., 2004).

Mechanism of Action

Target of Action

Cycloartanol, a phytosterol compound, is a key precursor substance for the biosynthesis of numerous sterol compounds . It plays a significant role in the biosynthesis of Brassinosteroids (BRs), a class of steroid plant hormones . BRs participate in the regulation of numerous developmental processes, including root and shoot growth, vascular differentiation, fertility, flowering, and seed germination, as well as in responding to environmental stresses .

Mode of Action

This compound interacts with its targets through a series of biochemical reactions. It is demethylated at C-4 by the demethylation complex to produce 31-nor-cycloartenol, which is further taken by the sterol-C24-methyltransferase (ERG6) to produce cycloeucalenol . This interaction results in changes in the structure of the sterol compounds, leading to the production of different types of BRs .

Biochemical Pathways

This compound is involved in the biosynthesis of BRs via cycloartenol and this compound dependent pathways . The biosynthesis of BRs can be synthesized by a pathway dependent on cycloartenol or this compound . The C27-BR biosynthesis pathway starts from the conversion of cycloartenol to this compound . This pathway leads to the synthesis of different types of BRs, which have various roles in plant growth and development .

Pharmacokinetics

It is known that this compound is a key precursor substance for the biosynthesis of numerous sterol compounds , suggesting that it is metabolized into various sterol compounds in plants.

Result of Action

The action of this compound results in the production of various sterol compounds, including BRs . These compounds have a variety of pharmacological activities such as anti-inflammatory, anti-tumor, antioxidant, antibiosis, and anti-Alzheimer’s disease . Furthermore, they play an important role in plant growth and development .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the biosynthesis of BRs via cycloartenol and this compound dependent pathways is a complex process that can be affected by environmental stresses . .

Safety and Hazards

Future Directions

Research on cycloartanol is ongoing, with a focus on its pharmacological activity and its role in plant growth and development . The biosynthetic pathway for astragalosides, which involves this compound, remains elusive due to their complex structures and numerous reaction types and steps . Future research will likely focus on further elucidating these pathways and exploring the potential applications of this compound in medicine and other fields .

properties

IUPAC Name |

(1S,3R,6S,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-15-[(2R)-6-methylheptan-2-yl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H52O/c1-20(2)9-8-10-21(3)22-13-15-28(7)24-12-11-23-26(4,5)25(31)14-16-29(23)19-30(24,29)18-17-27(22,28)6/h20-25,31H,8-19H2,1-7H3/t21-,22-,23+,24+,25+,27-,28+,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YABASAWVVRQMEU-YBXTVTTCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H52O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cycloartanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035969 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

4657-58-3 | |

| Record name | Cycloartanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4657-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cycloartanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004657583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CYCLOARTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52G6Q1IW86 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cycloartanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035969 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

101 - 102 °C | |

| Record name | Cycloartanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035969 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,4S,5R,9S,10S,13R,15S)-15-Hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B210242.png)

![methyl (1S,4aS,7R,7aS)-5'-oxo-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4'-[(1S)-1-[(E)-3-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoyl]oxyethyl]spiro[4a,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-furan]-4-carboxylate](/img/structure/B210384.png)

![methyl (1R,4aR,5R,7aR)-7-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxymethyl]-5-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B210404.png)

![Phenanthro[3,2-b]furan-7,11-dione, 8,9-dihydro-4,8-dimethyl-](/img/structure/B210586.png)

![n-Methyl-2-phenyl-n-[(5r,7s,8s)-7-(pyrrolidin-1-yl)-1-oxaspiro[4.5]dec-8-yl]acetamide](/img/structure/B211171.png)

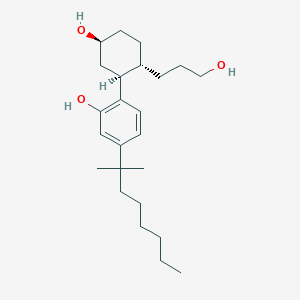

![2-[(1R,2R,5S)-5-Hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol](/img/structure/B211208.png)